(4R)-4-(Cbz-amino)-L-proline HCl (4R)-4-(Cbz-amino)-L-proline HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13661869
InChI: InChI=1S/C13H16N2O4.ClH/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17);1H/t10-,11+;/m1./s1
SMILES: C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2.Cl
Molecular Formula: C13H17ClN2O4
Molecular Weight: 300.74 g/mol

(4R)-4-(Cbz-amino)-L-proline HCl

CAS No.:

Cat. No.: VC13661869

Molecular Formula: C13H17ClN2O4

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

(4R)-4-(Cbz-amino)-L-proline HCl -

Specification

Molecular Formula C13H17ClN2O4
Molecular Weight 300.74 g/mol
IUPAC Name (2S,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C13H16N2O4.ClH/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17);1H/t10-,11+;/m1./s1
Standard InChI Key OSNTVZALEMUELP-DHXVBOOMSA-N
Isomeric SMILES C1[C@H](CN[C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2.Cl
SMILES C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2.Cl
Canonical SMILES C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

(4R)-4-(Cbz-amino)-L-proline hydrochloride (CAS: 1279039-31-4) has the molecular formula C₁₃H₁₇ClN₂O₄ and a molecular weight of 300.74 g/mol . Its IUPAC name is (2S,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid hydrochloride, reflecting the stereochemistry at the 2S and 4R positions (Fig. 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₇ClN₂O₄
Molecular Weight300.74 g/mol
Purity≥97% (HPLC)
SolubilitySoluble in DMF, DCM, methanol
Optical Rotation (α)[α]²²/D +36.8° (neat)

Stereochemical Significance

The 4R configuration ensures compatibility with enzymatic systems and chiral substrates in peptide coupling reactions. The Cbz group protects the amine during solid-phase synthesis, while the hydrochloride salt improves stability and handling .

Synthetic Methodologies

Protection of L-Proline

The synthesis begins with L-proline, where the 4-amino group is protected using benzylchloroformate (Cbz-Cl) under basic conditions (pH ~10) . This step prevents racemization and side reactions during subsequent modifications:

L-Proline+Cbz-ClNaOHN-Cbz-L-proline+HCl\text{L-Proline} + \text{Cbz-Cl} \xrightarrow{\text{NaOH}} \text{N-Cbz-L-proline} + \text{HCl}

Hydrochloride Salt Formation

The free carboxylic acid of N-Cbz-L-proline is converted to its hydrochloride salt via treatment with HCl gas in benzyl alcohol, followed by azeotropic distillation to remove water :

N-Cbz-L-proline+HClbenzyl alcohol(4R)-4-(Cbz-amino)-L-proline HCl\text{N-Cbz-L-proline} + \text{HCl} \xrightarrow{\text{benzyl alcohol}} \text{(4R)-4-(Cbz-amino)-L-proline HCl}

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueYield
TemperatureReflux (80–100°C)87.7–99.5%
SolventDichloroethane
Reaction Time2–4 hours

Applications in Peptide Synthesis and Drug Discovery

Peptide Chain Elongation

The Cbz group enables selective deprotection using hydrogenolysis (H₂/Pd-C), allowing sequential peptide elongation without disturbing other functional groups . This is critical for synthesizing complex peptides like collagen fragments, where proline derivatives are abundant.

Inhibitors of Amino Acid Transporters

(4R)-4-(Cbz-amino)-L-proline HCl serves as a precursor for hydroxyproline-based inhibitors targeting SLC1A4 (ASCT1) and SLC1A5 (ASCT2), which are implicated in cancer metabolism . Modifications at the 4-position enhance binding affinity and selectivity (Fig. 2).

Table 3: Bioactivity Data for Analogues

CompoundIC₅₀ (ASCT1)IC₅₀ (ASCT2)Source
(4R)-Cbz-Pro-HCl12 µM8 µM
4-Hydroxyproline derivative3 µM1.5 µM

Asymmetric Catalysis

The compound’s chiral center facilitates asymmetric α-amination reactions, producing non-natural amino acids with >90% enantiomeric excess (ee) in proline-catalyzed systems .

SupplierPurityQuantityPrice (USD)
Alchimica97%1 g$1,437
ANGENE97%500 mg$1,137
Sigma-Aldrich95%250 mg$740

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